2,3,4,5-Tetrafluorobenzyl alcohol
Overview
Description
2,3,4,5-Tetrafluorobenzyl alcohol: is an organic compound with the molecular formula C7H4F4O . It is a fluorinated benzyl alcohol, characterized by the presence of four fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorobenzyl alcohol can be achieved through several methods. One common approach involves the reduction of 2,3,4,5-tetrafluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization .
Another method involves the catalytic hydrogenation of 2,3,4,5-tetrafluorobenzonitrile to produce 2,3,4,5-tetrafluorobenzylamine, which is then converted to this compound through hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The resulting product is then subjected to purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 2,3,4,5-tetrafluorobenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 2,3,4,5-tetrafluorobenzaldehyde back to this compound can be achieved using sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various reagents depending on the desired functional group
Major Products Formed
Oxidation: 2,3,4,5-tetrafluorobenzaldehyde
Reduction: this compound
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2,3,4,5-Tetrafluorobenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:
- 2,3,5,6-Tetrafluorobenzyl alcohol
- 2,3,4,5,6-Pentafluorobenzyl alcohol
- 2,4,5-Trifluorobenzyl alcohol
Uniqueness
The unique aspect of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of four fluorine atoms in the 2,3,4,5 positions enhances its reactivity and stability compared to other fluorinated benzyl alcohols .
Properties
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUZGUMMQYQHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370108 | |
Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53072-18-7 | |
Record name | 2,3,4,5-Tetrafluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53072-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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